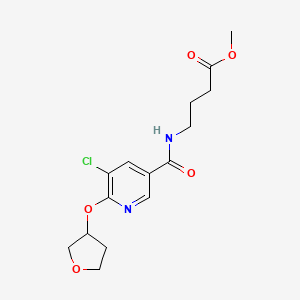
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-butylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-butylaniline is a useful research compound. Its molecular formula is C17H20N4 and its molecular weight is 280.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
- Katritzky et al. (2002) discuss the synthesis of N-substituted thiazolidines and dihydrobenzothiazoles, highlighting the versatility of benzotriazole derivatives in chemical synthesis (Katritzky, Singh, & He, 2002).
- Küçükbay and Buğday (2014) describe the synthesis and characterization of a new benzyl carbamate derivative using N-(protected α-aminoacyl)benzotriazoles, indicating its potential in peptide and mimetic synthesis (Küçükbay & Buğday, 2014).
- Cheng-shui (2012) reports the synthesis of 1-(4-phenyl-1,2,3-triazol-1-ylmethyl)-1H-benzotriazole using 'Click Chemistry', showcasing its high yield and simplicity, useful in pharmaceutical and biochemical research (Cheng-shui, 2012).
Polymerization and Catalysis
- Attandoh et al. (2014) examine the reaction of benzimidazolylmethylamine compounds with ZnII and CuII carboxylates, leading to the formation of complexes that catalyze the ring-opening polymerization of ϵ-caprolactone (Attandoh, Ojwach, & Munro, 2014).
Antimicrobial Properties
- Jamkhandi and Disouza (2012) discuss the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide derivatives and their potential as anti-infective agents, showing good antimicrobial actions against various bacteria and fungi (Jamkhandi & Disouza, 2012).
Corrosion Inhibition
- Babić-Samardžija and Hackerman (2005) investigate the use of benzotriazole derivatives, including N-(1H-benzotriazol-1-ylmethyl)-formamide, as corrosion inhibitors of iron in acidic media, showing their effectiveness and potential in material science and engineering (Babić-Samardžija & Hackerman, 2005).
Environmental and Health Impact
- Asimakopoulos et al. (2013) discuss the presence of benzotriazole derivatives in human urine samples from various countries, providing insight into human exposure and environmental distribution of these compounds (Asimakopoulos, Wang, Thomaidis, & Kannan, 2013).
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-butylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-2-3-6-14-9-11-15(12-10-14)18-13-21-17-8-5-4-7-16(17)19-20-21/h4-5,7-12,18H,2-3,6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXRQZKFRAIVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2604328.png)

![N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2604330.png)

![N-[[1-[2-(Methylamino)-2-oxoethyl]cyclohexyl]methyl]prop-2-enamide](/img/structure/B2604334.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2604336.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2604339.png)
![3-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B2604340.png)
![3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2604344.png)


